4-(3-Methylpyrrolidin-1-yl)aniline

Vue d'ensemble

Description

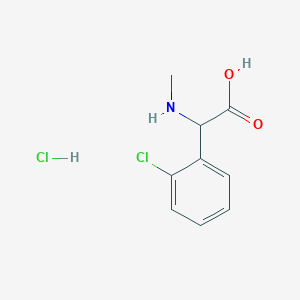

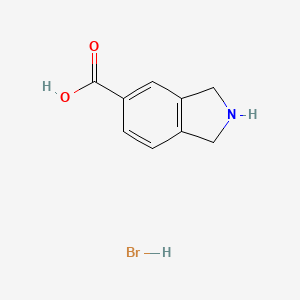

“4-(3-Methylpyrrolidin-1-yl)aniline” is a chemical compound with the CAS Number: 1249602-03-6 . It has a molecular weight of 176.26 and its IUPAC name is 4-(3-methyl-1-pyrrolidinyl)aniline . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H16N2 . The InChI code is 1S/C11H16N2/c1-9-6-7-13(8-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 .

Physical and Chemical Properties Analysis

The predicted density of “this compound” is 1.060±0.06 g/cm3 . The predicted boiling point is 333.1±25.0 °C . The compound is in the form of an oil .

Applications De Recherche Scientifique

Synthesis and Derivatives:

- The compound has been used in the synthesis of biosynthetic intermediates for tropane alkaloids, highlighting its role in producing important chemical structures via concise and efficient methods (Ma et al., 2020).

- It serves as a key component in synthesizing N,N-di(6-phenylpyridin-2-yl)aniline derivatives, essential in producing tetradentate bis-cyclometalated platinum complexes, indicating its utility in advanced material synthesis (Vezzu et al., 2010).

- Novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, have been synthesized using the compound, showcasing its versatility in producing a range of chemical entities with potential applications (Cvetković et al., 2019).

Chemical Properties and Structure:

- The compound's derivatives exhibit distinct chemical structures and properties, such as the formation of centrosymmetric dimers through intermolecular interactions, which are essential in understanding molecular behavior and applications (Su et al., 2013).

Applications in Material Science and Electropolymerization

Electropolymerization and Material Synthesis:

- The compound has been utilized in the electrochemical synthesis of novel polymers, demonstrating its significance in material science, particularly in fabricating high-conducting and porous polymers for use in applications like dye-sensitized solar cells, indicating its contribution to renewable energy technologies (Shahhosseini et al., 2016).

- It also plays a crucial role in synthesizing isomeric thienylpyrrole derivatives, contributing significantly to spectroelectrochemical studies and biosensor applications, showcasing its potential in developing advanced sensing technologies (Ayranci et al., 2015).

Functionalization of Conductive Surfaces:

- The compound is instrumental in fabricating azidoaniline-based electropolymer, a novel approach for the functionalization of conductive surfaces, indicating its importance in electrochemistry and material functionalization (Coates et al., 2012).

Safety and Hazards

The safety information for “4-(3-Methylpyrrolidin-1-yl)aniline” indicates that it is a combustible liquid and toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

4-(3-methylpyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-6-7-13(8-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKZUTYFHNQGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)

![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)

![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)

![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)

![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B1421866.png)

amine dihydrochloride](/img/structure/B1421867.png)

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)